molecular formula C16H24O4 B14704514 2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione CAS No. 22220-44-6

2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14704514
CAS No.: 22220-44-6
M. Wt: 280.36 g/mol
InChI Key: STCQCMDMLGSSTG-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of quinones. Quinones are known for their diverse biological activities and are often used in various scientific and industrial applications. This compound, in particular, has been studied for its potential antiproliferative and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione typically involves the alkylation of a quinone precursor. One common method includes the reaction of 2,5-dihydroxy-3-methylcyclohexa-2,5-diene-1,4-dione with a nonyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components to induce apoptosis. The compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells. This oxidative stress leads to the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione is unique due to its specific nonyl substitution, which enhances its bioactivity compared to other similar compounds. This structural modification allows for better interaction with cellular targets, making it a promising candidate for further research and development .

Properties

CAS No.

22220-44-6

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

2,5-dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H24O4/c1-3-4-5-6-7-8-9-10-12-15(19)13(17)11(2)14(18)16(12)20/h17,20H,3-10H2,1-2H3

InChI Key

STCQCMDMLGSSTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O

Origin of Product

United States

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